molecular formula C21H22N2O4S B11545053 N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide

N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No. B11545053
M. Wt: 398.5 g/mol
InChI Key: JIDGHLUPDQUIKL-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound that features a furan ring, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, including the formation of the furan ring, the introduction of the methyl group, and the sulfonamide group attachment. Common reagents used in these reactions include furan, methyl iodide, and sulfonamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The methyl and sulfonamide groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring and a sulfanylmethyl group.

    2-Methylfuran: Features a furan ring with a methyl group.

    N-(2-methylphenyl)acetamide: Contains a methylphenyl group and an acetamide group.

Uniqueness

N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide is unique due to its combination of a furan ring, a methyl group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H22N2O4S/c1-16-9-11-19(12-10-16)28(25,26)23(20-8-4-3-6-17(20)2)15-21(24)22-14-18-7-5-13-27-18/h3-13H,14-15H2,1-2H3,(H,22,24)

InChI Key

JIDGHLUPDQUIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3C

Origin of Product

United States

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